
5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)-: is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . . This compound is a type of alcohol with a double bond configuration, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- involves the reaction of 2,6-dimethyl-5-chlorohex-2-en-1-ol with aluminum alkyl reducing agents . This reaction typically requires controlled conditions to ensure the correct configuration of the double bonds.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process generally involves similar organic reactions and may include additional purification steps to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, it can be used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action for 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The double bonds in the compound also play a role in its chemical behavior, allowing it to participate in addition and substitution reactions.
Comparación Con Compuestos Similares
- trans-Ocimenol
- cis-Ocimenol
- 2,7-Octadiene-1,6-diol, 2,6-dimethyl-, (Z)-
Comparison: 5,7-Octadien-2-ol, 2,6-dimethyl-, (Z)- is unique due to its specific double bond configuration and hydroxyl group placement. This configuration affects its reactivity and the types of reactions it can undergo compared to its stereoisomers and other similar compounds .
Propiedades
Número CAS |
7643-59-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(5Z)-2,6-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7- |
Clave InChI |
IJFKZRMIRAVXRK-CLFYSBASSA-N |
SMILES isomérico |
C/C(=C/CCC(C)(C)O)/C=C |
SMILES canónico |
CC(=CCCC(C)(C)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


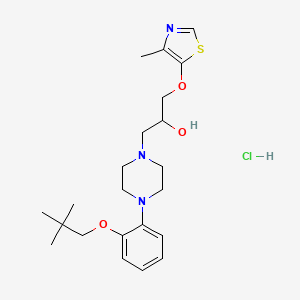
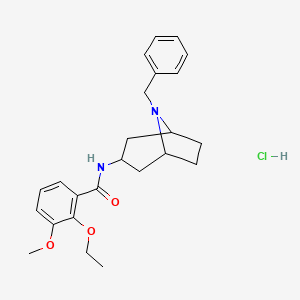
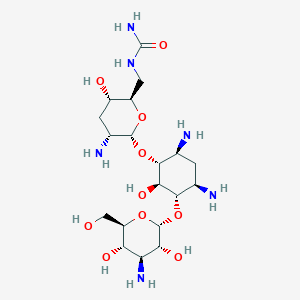


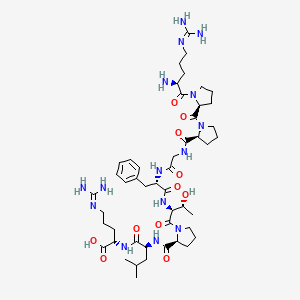
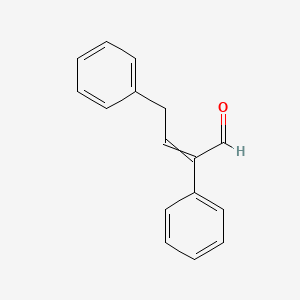


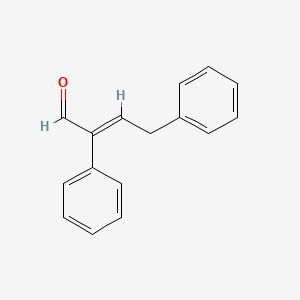
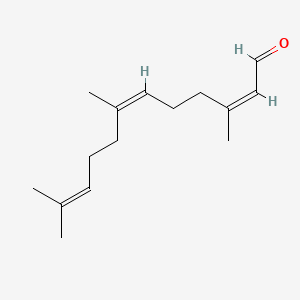

![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

